
3-(5-Methyl-oxazol-2-yl)-propan-1-ol
Overview
Description
3-(5-Methyl-oxazol-2-yl)-propan-1-ol is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
3-(5-Methyl-oxazol-2-yl)-propan-1-ol has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as an intermediate in the synthesis of more complex molecules that exhibit biological activity. For instance, derivatives of this compound have shown promise as inhibitors in various enzyme pathways, particularly those involved in metabolic disorders and cancer therapy.
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives synthesized from this compound. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects, which were attributed to their ability to induce apoptosis in cancer cells .
Biochemistry
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. The oxazole moiety is known to interact with specific enzymes, potentially modulating their activity. This characteristic makes it useful for investigating metabolic processes and developing enzyme inhibitors.
Example: Enzyme Inhibition Studies
Research has indicated that compounds related to this compound can inhibit enzymes involved in the sphingolipid metabolism pathway, which is crucial for maintaining cellular homeostasis . These findings suggest potential therapeutic applications in diseases related to sphingolipid dysregulation.
Materials Science
The compound's unique properties have led to its exploration in materials science, particularly in the development of specialty chemicals and polymers. Its ability to form stable complexes with metal ions has implications for creating novel materials with enhanced properties.
Application: Metal Complexes
Studies have shown that this compound can form coordination complexes with transition metals, which exhibit interesting optical and electronic properties. These complexes are being investigated for use in sensors and catalysis .
Comparative Data Table
Application Area | Specific Use Case | Observed Effects |
---|---|---|
Medicinal Chemistry | Anticancer agent synthesis | Induces apoptosis in cancer cells |
Biochemistry | Enzyme inhibition studies | Modulates sphingolipid metabolism |
Materials Science | Formation of metal complexes | Enhanced optical/electronic properties |
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carbonyl derivatives. Key reagents and results include:
Mechanistic Insights :
-
KMnO₄ in acidic media oxidizes the alcohol to a carboxylic acid via a two-step aldehyde intermediate.
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PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Reduction Reactions
While the compound itself is not typically reduced, its derivatives (e.g., ketones) undergo reduction:
Substrate | Reagent | Product | Notes | Source |
---|---|---|---|---|
3-(5-Methyl-oxazol-2-yl)propanal | NaBH₄, MeOH | 3-(5-Methyl-oxazol-2-yl)-propan-1-ol | Regenerates parent alcohol |
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
SOCl₂ | Reflux, 6h | 3-(5-Methyl-oxazol-2-yl)propyl chloride | 89% | |
PBr₃ | Et₂O, 0°C → RT | 3-(5-Methyl-oxazol-2-yl)propyl bromide | 78% |
Applications :
-
The chloride derivative serves as an intermediate in Suzuki-Miyaura coupling reactions.
Condensation Reactions
The oxazole ring facilitates condensations with carbonyl compounds:
Key Observations :
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Palladium catalysis enables C–N bond formation with isocyanides .
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TosMIC acts as both an isocyanide and sulfonylating agent under basic conditions .
Catalytic Coupling Reactions
The compound participates in cross-coupling reactions via its halogenated derivatives:
Reaction Type | Catalyst/Base | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryloxazole amines | 55% |
Conditions :
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Typically conducted in THF or DMF at 80–100°C.
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Air-sensitive catalysts require inert atmospheres.
Comparative Reactivity of Analogues
Structural analogs exhibit varied reactivity due to substituent effects:
Compound | Key Reaction Difference | Source |
---|---|---|
3-(4-Methyl-pyrazol-1-yl)-propan-1-ol | Lower oxidation stability due to pyrazole ring | |
2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol | Tertiary alcohol resists oxidation |
Mechanistic and Kinetic Studies
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(5-methyl-1,3-oxazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2/c1-6-5-8-7(10-6)3-2-4-9/h5,9H,2-4H2,1H3 |
InChI Key |
BZOVPPFQPQIMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CCCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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